Ethyl 5-(2-methylphenyl)-5-oxovalerate
CAS No.: 100972-13-2
Cat. No.: VC20751293
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100972-13-2 |
---|---|
Molecular Formula | C14H18O3 |
Molecular Weight | 234.29 g/mol |
IUPAC Name | ethyl 5-(2-methylphenyl)-5-oxopentanoate |
Standard InChI | InChI=1S/C14H18O3/c1-3-17-14(16)10-6-9-13(15)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3 |
Standard InChI Key | YKQSQPIRAFTQAC-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCC(=O)C1=CC=CC=C1C |
Canonical SMILES | CCOC(=O)CCCC(=O)C1=CC=CC=C1C |
Introduction
Ethyl 5-(2-methylphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters and ketones. It is characterized by its complex molecular structure, which includes an ethyl ester group, a ketone functional group, and a substituted aromatic ring. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds.
Synthesis
The synthesis of Ethyl 5-(2-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(2-methylphenyl)-5-oxovaleric acid with ethanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid and performed under reflux conditions to ensure complete conversion to the ester form.
Potential Applications
Compounds with similar structures to Ethyl 5-(2-methylphenyl)-5-oxovalerate are often used in organic synthesis as building blocks for more complex molecules. They can also be of interest in medicinal chemistry due to their potential biological activities, such as antimicrobial or anticancer properties, although specific data on this compound is not available.
Biological Activity
While there is no specific information on the biological activity of Ethyl 5-(2-methylphenyl)-5-oxovalerate, compounds with similar structures have shown promise in various biological assays. For instance, derivatives with halogen substitutions have demonstrated significant antibacterial properties and potential anticancer effects.
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